Methyl 3-oxo-2-propionylpentanoate
Description
Significance of β-Dicarbonyl Systems in Organic Synthesis and Chemical Transformations
β-Dicarbonyl compounds, a class of molecules characterized by two carbonyl groups separated by a single carbon atom, are fundamental building blocks in the field of organic chemistry. This structural arrangement confers unique chemical properties that make them exceptionally versatile intermediates in a wide array of chemical transformations. The category includes β-keto esters, β-diketones, and malonic esters, all of which are pivotal in academic research and industrial applications for synthesizing complex molecular architectures. nih.govnumberanalytics.com
The primary significance of β-dicarbonyl systems stems from the high acidity of the α-hydrogen atoms located on the carbon flanked by the two carbonyl groups. This increased acidity, with pKa values typically in the range of 9-11, is significantly lower than that of typical ketone α-hydrogens (pKa ≈ 20), facilitating the easy formation of a stable enolate ion in the presence of a base. masterorganicchemistry.com This resonance-stabilized enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, which are central to modern synthetic organic chemistry.
Key reactions involving β-dicarbonyl compounds include:
Alkylation: The enolate can be readily alkylated by reacting with alkyl halides, allowing for the introduction of various substituents at the α-position. aklectures.com
Acylation: Similarly, the enolate can react with acylating agents to introduce an acyl group, leading to more complex tri-carbonyl systems.
Condensation Reactions: β-Keto esters are famously synthesized via the Claisen condensation, a reaction between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.com They can also participate in other condensation reactions, such as the Knoevenagel and Michael reactions.
Decarboxylation: β-Keto esters can undergo hydrolysis to form a β-keto acid, which readily loses a molecule of carbon dioxide upon gentle heating to yield a ketone. aklectures.com This sequence is a powerful method for ketone synthesis.
The dual reactivity of β-dicarbonyl compounds, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers, makes them invaluable precursors for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnih.gov
Contextualization of Methyl 3-oxo-2-propionylpentanoate within the β-Keto Ester Class
This compound is a specific and more complex member of the β-dicarbonyl family. Structurally, it is a β-keto ester (a ketone at the β-position relative to the ester group) that has been further substituted at the α-carbon with a propionyl group. This places it in the sub-class of α-acylated β-keto esters, which are also known as 1,3,5-tricarbonyl compounds.
The parent structure, Methyl 3-oxopentanoate (B1256331), is a classic β-keto ester synthesized via the Claisen condensation. chembk.comlibretexts.org The introduction of the propionyl group at the α-position of Methyl 3-oxopentanoate creates this compound. This modification significantly impacts the molecule's chemical environment. The single α-hydrogen in this compound is now flanked by three carbonyl groups, making it exceptionally acidic and readily removable by even weak bases.
The synthesis of such α-acylated β-keto esters is typically achieved through the C-acylation of a pre-existing β-keto ester enolate. For instance, the enolate of methyl 3-oxopentanoate can be reacted with an acylating agent like propionyl chloride to yield this compound. This reaction must be carefully controlled to favor C-acylation over O-acylation.
The presence of three carbonyl groups provides multiple sites for nucleophilic attack and enhances the potential for complex cyclization and rearrangement reactions, making this compound a potentially valuable, albeit complex, synthon for advanced organic synthesis.
Research Findings and Data
While specific research literature on this compound is limited, its chemical properties and reactivity can be inferred from the extensive studies on its parent compound, Methyl 3-oxopentanoate, and the general principles of β-dicarbonyl chemistry.
Properties of the Parent Compound: Methyl 3-oxopentanoate
As a baseline for understanding the target molecule, the physical and chemical properties of its direct precursor, Methyl 3-oxopentanoate, are presented below.
| Property | Value | Reference |
| CAS Number | 30414-53-0 | chembk.commerckmillipore.com |
| Molecular Formula | C₆H₁₀O₃ | chembk.commerckmillipore.com |
| Molar Mass | 130.14 g/mol | chembk.com |
| Appearance | Liquid | chembk.com |
| Density | 1.037 g/mL at 25 °C | chembk.com |
| Boiling Point | 73-74 °C at 5 mm Hg | chembk.com |
| Refractive Index | 1.422 at 20 °C | chembk.com |
This interactive table provides key data for the parent compound, Methyl 3-oxopentanoate.
Synthesis and Reactivity of this compound
The primary route for the synthesis of this compound involves the α-acylation of Methyl 3-oxopentanoate. The reaction proceeds as follows:
Enolate Formation: Methyl 3-oxopentanoate is treated with a suitable base (e.g., sodium hydride or an alkoxide) to deprotonate the α-carbon, forming a resonance-stabilized enolate.
C-Acylation: The nucleophilic enolate then attacks an acylating agent, such as propionyl chloride or propionic anhydride. This step forms the new carbon-carbon bond at the α-position.
Workup: An acidic workup neutralizes the reaction mixture to yield the final product, this compound.
The resulting α-acylated β-keto ester is a versatile intermediate. A key reaction is deacylation , where one of the acyl groups can be selectively cleaved. For example, treatment of the tri-carbonyl compound with a base like sodium methoxide (B1231860) in methanol (B129727) can lead to a retro-Claisen type reaction, potentially cleaving either the acetyl group (derived from the pentanoate backbone) or the newly added propionyl group, leading back to a simpler β-keto ester. This reactivity allows for the use of the α-acyl group as a temporary activating group or as a protecting group during a synthetic sequence.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-oxo-2-propanoylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJPTQLMHDUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618663 | |
| Record name | Methyl 3-oxo-2-propanoylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-22-9 | |
| Record name | Methyl 3-oxo-2-propanoylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Oxo 2 Propionylpentanoate and Analogues
Established Synthetic Pathways for Substituted β-Keto Esters
Traditional methods for forming β-keto esters have been refined over more than a century and provide a robust foundation for synthesizing complex structures like Methyl 3-oxo-2-propionylpentanoate. These pathways often involve the formation of a key carbon-carbon bond adjacent to a carbonyl group.
Claisen Condensation Derivatives
The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, involving the base-promoted self-condensation of two ester molecules. jove.comacs.org For a complex, unsymmetrical target like this compound, a standard Claisen condensation is not feasible. However, a "crossed" Claisen condensation, using two different esters, could theoretically be employed.
The reaction begins with the deprotonation of an ester at the α-carbon by a strong base (typically an alkoxide to prevent transesterification) to form a nucleophilic enolate. jove.com This enolate then attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate which subsequently eliminates an alkoxide leaving group to yield the β-keto ester. jove.comucla.edu
To synthesize an α-acyl-β-keto ester, this process would need to be followed by a separate acylation step, as the Claisen condensation itself does not directly yield such a product.
Acylation Reactions of Esters
The most direct route to this compound involves the α-acylation of a pre-formed β-keto ester. In this case, the logical precursor would be Methyl 3-oxopentanoate (B1256331) . This starting material can be synthesized efficiently by reacting Meldrum's acid with propionyl chloride in the presence of pyridine (B92270), followed by refluxing the intermediate in methanol (B129727), a method suitable for multigram preparations. acs.org
Once Methyl 3-oxopentanoate is obtained, it can be converted to its enolate by a suitable base. The subsequent reaction of this enolate with an acylating agent, such as propionyl chloride, would introduce the desired propionyl group at the C2 position. A significant challenge in the acylation of ambident β-keto ester enolates is controlling the chemoselectivity between C-acylation (forming the desired carbon-carbon bond) and O-acylation (forming an enol ester byproduct). acs.org The choice of solvent, metal counterion, and acylating agent is crucial for directing the reaction towards the desired C-acylated product. acs.orgnih.gov
Modern variations utilize highly effective acylating agents like 1-acylbenzotriazoles. These reagents, in conjunction with a strong base like sodium hydride, can facilitate the C-acylation of acetoacetic esters. This is often followed by a spontaneous or induced deacetylation to yield the final β-keto ester, a strategy that could be adapted for the synthesis of the target compound. acs.orgorganic-chemistry.org
Table 1: Examples of C-Acylation of β-Dicarbonyl Compounds
| Starting Material | Acylating Agent | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate (B1235776) | 1-Benzoylbenzotriazole | NaH, THF | Ethyl benzoylacetate | acs.org |
| Acetylacetone | 1-Benzoylbenzotriazole | NaH, THF | Dibenzoylmethane | acs.org |
| Thioesters | N-acylbenzotriazoles | MgBr₂·OEt₂, i-Pr₂NEt | β-keto thioesters | aklectures.com |
Decarboxylative Approaches
Decarboxylative methods offer an elegant alternative for synthesizing substituted β-keto esters. These reactions typically start with a more complex, activated substrate that loses a carboxyl group during the reaction to generate the final product.
A notable example is the decarboxylative Claisen condensation. This approach involves the reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with various acyl donors. aklectures.com The SMAHO acts as a pronucleophile, and upon reaction with an acyl chloride or even a carboxylic acid, it forms an intermediate that readily undergoes decarboxylation to yield a functionalized α-substituted β-keto ester. aklectures.comgoogle.com This method provides good yields and functional group tolerance. aklectures.com
Novel and Green Chemistry Approaches to β-Keto Ester Synthesis
Recent research has focused on developing more sustainable and efficient methods for β-keto ester synthesis, emphasizing catalytic processes, solvent reduction, and improved atom economy.
Catalytic Strategies
A variety of catalytic systems have been developed to promote the synthesis of β-keto esters under milder conditions. For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to be an effective catalyst for the C-acylation of silyl (B83357) enol ethers with acid chlorides, providing a route to β-diketones and, by extension, α,α-dialkylated β-keto esters. aklectures.com
Enzyme catalysis represents a significant advancement in green synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the transesterification of β-keto esters under solvent-free conditions. organic-chemistry.org This method is not only environmentally friendly but also highly chemoselective and can be used to resolve racemic alcohols, producing optically active β-keto esters which are valuable chiral building blocks. organic-chemistry.org
Table 2: Catalytic Approaches to β-Keto Ester Synthesis
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| C-Acylation | Pentafluorophenylammonium triflate (PFPAT) | Silyl enol ethers, Acid chlorides | Catalytic, produces β-diketones and substituted β-keto esters. | aklectures.com |
| Condensation | Molybdenum(VI) dichloride dioxide | Aldehydes, Ethyl diazoacetate | High yields at room temperature. | aklectures.com |
| Transesterification | Candida antarctica lipase B (CALB) | β-keto esters, Alcohols | Solvent-free, high yields (>90%), chemoselective. | organic-chemistry.org |
Solvent-Free and Atom-Economical Syntheses
The principles of green chemistry encourage the development of synthetic routes that minimize waste and maximize the incorporation of all starting materials into the final product (atom economy). As mentioned, lipase-catalyzed transesterification can be performed without a solvent, where the β-keto ester itself can act as the solvent. organic-chemistry.org This approach significantly reduces the environmental impact and simplifies product purification.
Another strategy involves one-pot, multi-step reactions that avoid the isolation of intermediates. For example, a tandem three-step, one-pot method for converting aldehydes into β-substituted-α-ketoenoic acids has been described, involving a Horner-Wadsworth-Emmons olefination, a Claisen rearrangement, and hydrolysis in water under microwave irradiation. While not directly producing the target compound, this demonstrates the potential for developing highly efficient, atom-economical cascade reactions for complex carbonyl compounds.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of complex β-dicarbonyl compounds, such as this compound and its analogues, requires precise control over various aspects of chemical selectivity. The presence of multiple reactive sites and the potential for stereoisomerism present significant synthetic challenges. Therefore, the development of chemo-, regio-, and stereoselective methods is crucial for the efficient and accurate construction of these target molecules.
Chemoselectivity
In the context of synthesizing polyketide-type structures like this compound, chemoselectivity is paramount, particularly during chain assembly and modification. wikipedia.org Polyketide synthases (PKSs) in nature masterfully control the stepwise condensation of starter units (e.g., acetyl-CoA, propionyl-CoA) with extender units (e.g., malonyl-CoA, methylmalonyl-CoA). wikipedia.orgwikipedia.org In a laboratory setting, achieving this level of control requires careful selection of reagents and reaction conditions.
Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, have emerged as a powerful strategy. nih.gov These methods can introduce unnatural moieties into polyketide backbones, leveraging the inherent selectivity of enzymes to perform specific transformations on synthetic substrates. nih.gov For instance, synthetic thioesters can be used to interrogate PKS assembly lines, providing insights into enzymatic promiscuity and enabling the creation of novel natural product derivatives. nih.gov
Another key aspect of chemoselectivity involves the selective functionalization of the β-dicarbonyl motif in the presence of other reactive groups. For example, in the acylation of thioesters, soft enolization with reagents like MgBr₂·OEt₂ and i-Pr₂NEt allows for selective C-acylation without prior enolate formation, even in the presence of other potentially reactive functional groups. organic-chemistry.org
Regioselectivity
A fundamental challenge in the synthesis of β-keto esters and related 1,3-dicarbonyl compounds is controlling regioselectivity, particularly the competition between C-alkylation/acylation and O-alkylation/acylation of the enolate intermediate. acs.orgacs.org The outcome is often highly dependent on the reaction conditions, including the nature of the electrophile, the counterion of the enolate, and the solvent. acs.org
Visible-light-induced, catalyst-controlled acylation of β-ketoesters represents a significant advance in addressing this challenge. By selecting the appropriate catalyst, the reaction can be directed to yield either C-acylation or O-acylation products with high selectivity. acs.org
C-Acylation: Using a Lewis acid catalyst, such as a NiCl₂·glyme complex with a bis(oxazoline) ligand, promotes the exclusive formation of C-acylated products.
O-Acylation: In contrast, employing a Lewis base catalyst like pyridine or DABCO leads to O-acylated products with complete regioselectivity. acs.org
This dual-catalyst system allows for a "regio-divergent" synthesis, providing access to different constitutional isomers from the same set of starting materials under mild, environmentally friendly conditions. acs.org The table below summarizes the catalyst-controlled regioselective acylation of a model β-ketoester.
| Catalyst System | Acylation Position | Selectivity | Reference |
|---|---|---|---|
| NiCl₂·glyme/bis(oxazoline) (Lewis Acid) | Carbon (C-acylation) | Exclusive C-acylation | acs.org |
| Pyridine or DABCO (Lewis Base) | Oxygen (O-acylation) | Complete O-acylation | acs.org |
Stereoselectivity
The creation of specific stereoisomers is a critical goal in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their absolute configuration. For analogues of this compound, which can possess multiple stereocenters, stereoselective synthesis is essential.
Asymmetric α-functionalization of β-keto esters is a common strategy to introduce chirality. Phase-transfer catalysis using Cinchona alkaloid derivatives has proven effective for the highly enantioselective α-chlorination and α-alkylation of cyclic β-keto esters. acs.orgrsc.org These reactions can achieve excellent enantiomeric excesses (up to 97-98% ee) and yields under mild conditions, avoiding the use of transition metals. acs.orgrsc.org
Another powerful approach is the stereoselective reduction of the ketone functionality within the β-keto ester framework to generate chiral β-hydroxy esters. Biocatalysis offers a highly effective method for this transformation.
Enzymatic Reductions: Ketoreductase (KRED) enzymes can perform dynamic reductive kinetic resolutions on racemic α-substituted-β-keto esters to produce α-substituted-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu For example, specific KRED enzymes can be selected to yield either the syn or anti diastereomer. alaska.edu
Engineered Yeast: Genetically engineered baker's yeast (Saccharomyces cerevisiae) has also been developed for improved stereoselective reductions of β-keto esters. nih.gov By overexpressing or deleting genes for specific reductase enzymes, strains can be created that produce desired β-hydroxy ester stereoisomers with high selectivity. nih.gov
The table below illustrates the stereoselective reduction of a model α-fluoro-β-keto ester using different ketoreductases.
| Enzyme | Predominant Diastereomer | Stereochemistry | Reference |
|---|---|---|---|
| KRED 110 | anti | (2S, 3S) | alaska.edu |
| KRED 130 | syn | (2S, 3R) | alaska.edu |
Furthermore, stereodivergent synthesis using synergistic catalysis, such as a combination of ruthenium and palladium complexes, enables the dehydrative allylation of β-keto esters to access all possible stereoisomers of the product. researchgate.net This approach is particularly valuable as it operates under nearly neutral conditions, preventing the racemization of the stereogenic center α to the carbonyl group. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Oxo 2 Propionylpentanoate
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of methyl 3-oxo-2-propionylpentanoate is significantly influenced by the presence of acidic or basic catalysts. These catalysts can facilitate a variety of reactions, including alkylations, acylations, condensations, and cyclizations, by altering the electronic nature of the molecule and providing alternative reaction pathways.
Alkylation and Acylation Reactions
In the presence of a base, the α-hydrogen of this compound, located between the two carbonyl groups, becomes highly acidic and can be readily abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can undergo alkylation when treated with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. The general mechanism for the base-catalyzed alkylation of a β-keto ester is well-established. chem960.com
Similarly, the enolate of this compound can be acylated by reacting it with an acyl halide or an acid anhydride. This reaction introduces a new acyl group at the α-position, leading to the formation of a more complex dicarbonyl compound. The acylation process is mechanistically similar to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent. sigmaaldrich.com Friedel-Crafts acylation, a related reaction, typically involves the acylation of aromatic rings, but the principles of generating a potent electrophile can be applied to other nucleophiles as well. mdpi.comkhanacademy.org
| Reaction | Reagent | Product Type | General Reference |
| Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkyl-β-keto ester | chem960.com |
| Acylation | Acyl halide (e.g., CH₃COCl), Acid Anhydride | α-Acyl-β-keto ester | sigmaaldrich.com |
Condensation and Cyclization Reactions
This compound can participate in various condensation reactions. One of the most significant is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. ucla.edu While a self-condensation of this compound would be complex, it can act as the nucleophilic component in a crossed Claisen condensation with another ester that cannot form an enolate (e.g., a benzoate (B1203000) or formate).
Furthermore, the dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds through condensation-cyclization reactions. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. These reactions typically proceed through the initial formation of a hydrazone or oxime, followed by an intramolecular cyclization and dehydration. The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, provides a general strategy for forming carbon-carbon double bonds and can be a precursor to cyclization reactions. organic-chemistry.orgrsc.org Intramolecular cyclization can also be induced under certain conditions, for example, through a Friedel-Crafts type reaction if an appropriate aromatic ring is present in a substituent. researchgate.netresearchgate.net
Nucleophilic and Electrophilic Reactivity at Dicarbonyl Centers
The two carbonyl groups of this compound are the primary sites for nucleophilic attack. The carbon atoms of both the ketone and the ester carbonyls are electrophilic and can react with a variety of nucleophiles. The reactivity of each carbonyl can be influenced by steric and electronic factors. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. google.com
Nucleophilic addition to the ketone can lead to the formation of alcohols upon reduction (e.g., with sodium borohydride) or tertiary alcohols upon reaction with Grignard reagents. The ester group can also undergo nucleophilic acyl substitution, for example, hydrolysis to a carboxylic acid under acidic or basic conditions, or transesterification upon reaction with another alcohol in the presence of an acid or base catalyst.
The enol form of this compound, which exists in equilibrium with the keto form, possesses nucleophilic character at the α-carbon and can react with electrophiles. This is the basis for the alkylation and acylation reactions discussed earlier. The enol content is influenced by the solvent and the presence of substituents.
Rearrangement Reactions and Fragmentation Pathways
Under specific conditions, β-keto esters can undergo rearrangement reactions. One notable example is the Favorskii rearrangement, which occurs in α-halo ketones in the presence of a base to yield carboxylic acid derivatives. nrochemistry.comwikipedia.orgddugu.ac.inadichemistry.comorganic-chemistry.org If this compound were to be halogenated at the α-position, it could potentially undergo a Favorskii-type rearrangement.
In the context of mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns. Upon electron ionization, the molecule would form a molecular ion, which could then undergo various fragmentation pathways. Common fragmentation patterns for carbonyl compounds include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. sigmaaldrich.comsigmaaldrich.com For a related compound, methyl 3-oxopentanoate (B1256331), the mass spectrum shows characteristic peaks resulting from such fragmentations. nist.govnist.gov
Hypothetical Fragmentation of this compound:
| Fragmentation Type | Key Fragments |
| α-Cleavage (ketone) | [CH₃CH₂CO]⁺, [M-CH₂CH₃]⁺ |
| α-Cleavage (ester) | [COOCH₃]⁺, [M-COOCH₃]⁺ |
| McLafferty Rearrangement | Formation of a neutral enol and a radical cation of an alkene. |
Reaction Kinetics and Thermodynamic Studies
Thermodynamically, the stability of the enolate ion is a key factor driving the acidity of the α-hydrogen. The equilibrium between the keto and enol tautomers is another important thermodynamic consideration. For most β-keto esters, the keto form is generally more stable, but the enol form is present in a significant amount, especially in non-polar solvents where intramolecular hydrogen bonding can stabilize the enol tautomer. nih.gov
Tautomerism and Isomeric Equilibria Studies of Methyl 3 Oxo 2 Propionylpentanoate
Keto-Enol Tautomerism in β-Keto Esters
Methyl 3-oxo-2-propionylpentanoate can exist as a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by an α,β-unsaturated carbonyl system with a hydroxyl group, which can be stabilized by intramolecular hydrogen bonding.
Experimental Determination of Tautomeric Ratios
The quantification of keto and enol tautomers in a mixture is most commonly and effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. asu.edu Specifically, proton (¹H) NMR is a powerful tool because the keto-enol exchange is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. youtube.com
For a β-keto ester like this compound, the key ¹H NMR signals for distinguishing and quantifying the tautomers would be:
Keto Tautomer: A characteristic signal for the proton at the α-carbon (the carbon between the two carbonyl groups).
Enol Tautomer: The disappearance of the α-proton signal and the appearance of a vinyl proton signal and a hydroxyl proton signal. The hydroxyl proton is often broad and can be found at a significant downfield chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding.
The ratio of the tautomers can be determined by integrating the respective characteristic signals. For instance, the ratio of the integral of the enol's vinyl proton to the keto's α-proton provides a direct measure of the equilibrium composition.
Table 1: Illustrative Tautomeric Ratios for a Generic β-Keto Ester in Various Solvents at Room Temperature (Note: This table is based on general trends for β-keto esters and does not represent specific experimental data for this compound.)
| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) |
| Hexane | 1.9 | ~ 45-50% |
| Chloroform | 4.8 | ~ 20-30% |
| Acetone | 20.7 | ~ 10-15% |
| Methanol (B129727) | 32.7 | ~ 5-10% |
| Water | 80.1 | < 1% |
Influence of Solvent, Temperature, and Substituents on Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed and is highly sensitive to several factors.
Solvent Effects: The solvent plays a crucial role in determining the tautomeric ratio. researchgate.net Generally, non-polar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form. asu.edu This is because the enol form can establish a strong intramolecular hydrogen bond, which is more stable in a non-polar environment where intermolecular interactions with the solvent are weak. In polar, protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the carbonyl groups of the keto form, effectively stabilizing it and disrupting the intramolecular hydrogen bond of the enol.
Temperature Effects: Temperature can also influence the equilibrium. Often, an increase in temperature favors the keto form. This suggests that the enolization process is typically exothermic. By studying the equilibrium constant (K_T = [enol]/[keto]) at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization can be determined using the van't Hoff equation. youtube.com
Substituent Effects: The nature of the substituents on the β-dicarbonyl skeleton significantly impacts the stability of the tautomers. For this compound, the presence of the propionyl group at the α-position is a key structural feature. Electron-withdrawing groups can influence the acidity of the α-proton and the stability of the conjugated enol system. The steric bulk of the substituents can also affect the conformational preferences of the molecule, thereby influencing the tautomeric equilibrium.
Intramolecular Hydrogen Bonding in Enol Forms
A defining feature of the enol tautomer of most β-dicarbonyl compounds is the formation of a stable, six-membered quasi-aromatic ring through intramolecular hydrogen bonding. libretexts.org In the enol form of this compound, the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen of the ester group or the ketone group. This intramolecular hydrogen bond is a major contributor to the stability of the enol form, particularly in non-polar solvents and in the gas phase. The strength of this hydrogen bond is reflected in the significant downfield chemical shift of the enolic proton in ¹H NMR spectra.
Conformational Analysis of Tautomers
Both the keto and enol forms of acyclic β-keto esters like this compound can exist in various conformations due to rotation around single bonds.
For the keto tautomer , rotation around the C-C bonds of the pentanoyl and propionyl chains leads to multiple possible conformers. The relative energies of these conformers are determined by steric and electronic interactions.
For the enol tautomer , the presence of the C=C double bond introduces a degree of rigidity. However, different planar or near-planar conformations are possible, primarily determined by the orientation of the ester and ketone groups relative to the double bond. The conformation that allows for the strongest intramolecular hydrogen bond is generally the most stable. Computational studies on similar acyclic β-keto esters have shown that the chelated enol form, where the hydroxyl and carbonyl groups are oriented to form the intramolecular hydrogen bond, is the global minimum energy conformation in many cases.
Computational Chemistry and Theoretical Investigations of Methyl 3 Oxo 2 Propionylpentanoate
Quantum Chemical Calculations of Electronic Structure
The electronic structure of Methyl 3-oxo-2-propionylpentanoate, like other β-dicarbonyl compounds, is dominated by the presence of two electron-withdrawing carbonyl groups. These groups significantly influence the electron density distribution across the molecule. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics.
The acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyls) is a key feature of the electronic structure of β-dicarbonyl compounds. pressbooks.pubyoutube.comyoutube.com The pKa of α-protons in β-dicarbonyl compounds is significantly lower (more acidic) than in simple ketones or esters, typically in the range of 9-13. youtube.com This increased acidity is due to the inductive effect of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base (enolate). youtube.comyoutube.com The negative charge of the enolate is delocalized over the two oxygen atoms and the α-carbon, greatly stabilizing the anion. youtube.com
Computational analyses, often employing methods like DFT, can precisely model this charge delocalization and predict the pKa values. For instance, studies on related β-keto esters have utilized DFT calculations to analyze the electronic properties that contribute to their reactivity. mdpi.comnih.gov These studies often involve optimizing the molecular geometry and calculating properties such as molecular orbitals and electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule.
The electronic structure also dictates the potential for intermolecular interactions. The oxygen atoms of the carbonyl groups act as hydrogen bond acceptors, influencing the molecule's behavior in protic solvents and its interaction with biological receptors.
Prediction of Tautomeric Stability and Energetics
A hallmark of β-dicarbonyl compounds is their ability to exist as a mixture of tautomers, primarily the diketo and several enol forms. This compound can exhibit keto-enol tautomerism. The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and the nature of the substituents. orientjchem.orgrsc.orgmdpi.com
Computational chemistry provides powerful tools to predict the relative stabilities of these tautomers. DFT calculations, often using functionals like B3LYP, can be employed to calculate the total electronic energies of the different tautomeric forms. orientjchem.org By comparing these energies, the most stable tautomer under specific conditions (e.g., in the gas phase or in a particular solvent) can be determined. For many β-diketones, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. rsc.orgrsc.org However, for β-keto esters, the situation can be more complex.
Studies on similar β-keto esters have shown that while the enol form is often favored, the diketo form can also be present in significant proportions. researchgate.net The relative energies of the different enol forms (where the hydroxyl group can be formed from either carbonyl oxygen) can also be computationally assessed.
The following table illustrates hypothetical relative energies for the tautomers of this compound, based on typical findings for related β-keto esters.
| Tautomer | Relative Energy (kcal/mol) | Key Features |
| Diketo | 0.0 (Reference) | |
| Enol 1 | -2.5 | Intramolecular H-bond with ester carbonyl |
| Enol 2 | -1.8 | Intramolecular H-bond with ketone carbonyl |
Note: These values are illustrative and would require specific DFT calculations for this compound for verification.
The choice of computational method and basis set is crucial for obtaining accurate energetic predictions. For example, the B3LYP functional combined with a basis set like 6-31+G(d) has been shown to provide reliable results for the keto-enol tautomerism of similar molecules. orientjchem.org
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is invaluable for studying the mechanisms of reactions involving β-dicarbonyl compounds. For this compound, key reactions include alkylation at the α-carbon and decarboxylation.
Alkylation: The alkylation of β-dicarbonyl compounds proceeds via the formation of an enolate, which then acts as a nucleophile. pressbooks.pub Theoretical calculations can model this reaction by:
Calculating the structure and stability of the enolate.
Modeling the transition state of the nucleophilic attack on an alkyl halide.
Determining the activation energy of the reaction, which provides insight into the reaction rate.
Decarboxylation: β-keto acids readily undergo decarboxylation upon heating. pressbooks.pub While this compound is a β-keto ester, its hydrolysis product would be a β-keto acid. The mechanism of decarboxylation involves a cyclic transition state. Computational modeling can precisely map out the reaction pathway, identify the transition state structure, and calculate the energy barrier for this process.
Palladium-catalyzed reactions of allyl β-keto esters have also been a subject of study, where computational methods could elucidate the complex catalytic cycle involving intermediates like palladium enolates. nih.gov
The following table outlines a hypothetical reaction pathway analysis for the alkylation of this compound with methyl iodide, with illustrative energy values.
| Species | Relative Energy (kcal/mol) |
| Reactants (Diketo + CH3I) | 0.0 |
| Enolate | +15.0 |
| Transition State | +22.5 |
| Products | -5.0 |
Note: These values are for illustrative purposes and would need to be calculated specifically for this reaction.
Spectroscopic Parameter Prediction and Validation
Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation and characterization of molecules like this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.govacs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These theoretical values can then be compared with experimental spectra to confirm the structure and assign signals. For β-dicarbonyl compounds, NMR calculations can be particularly useful in distinguishing between tautomers, as the chemical shifts of the protons and carbons involved in the keto-enol equilibrium are significantly different.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. nih.govresearchgate.net These calculations provide information about the vibrational modes of the molecule, which correspond to the absorption bands in an experimental IR spectrum. For this compound, this would be useful for identifying the characteristic stretching frequencies of the C=O groups in both the keto and enol forms. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov
A comparison of hypothetical calculated and experimental spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (α-proton, keto) | 3.5 ppm | ~3.4-3.6 ppm |
| ¹³C NMR (keto C=O) | 202 ppm | ~200-205 ppm |
| ¹³C NMR (ester C=O) | 170 ppm | ~168-172 ppm |
| IR (keto C=O stretch) | 1725 cm⁻¹ | ~1720-1730 cm⁻¹ |
| IR (ester C=O stretch) | 1745 cm⁻¹ | ~1740-1750 cm⁻¹ |
Note: These are typical values for β-keto esters and would require specific calculations and experimental measurements for this compound.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification and Stereochemistry
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering deep insights into the connectivity and stereochemistry of methyl 3-oxo-2-propionylpentanoate. A key feature of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms. researchgate.netacs.orgacs.orgnanalysis.com NMR spectroscopy allows for the quantification of these tautomers in solution. For most β-keto esters, the keto form is predominant in common deuterated solvents like chloroform-d (B32938) (CDCl₃). mdpi.com
¹H NMR and ¹³C NMR Chemical Shift Assignments
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to show distinct signals corresponding to the different chemical environments of the nuclei in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups.
Predicted ¹H NMR Chemical Shifts: The ¹H NMR spectrum is expected to display signals for the methyl ester protons, the methine proton at the α-position, and the protons of the two ethyl groups of the propionyl and pentanoate moieties. The methoxy (B1213986) group protons of the ester are anticipated to appear as a singlet, typically in the range of 3.7-3.8 ppm. docbrown.info The α-proton, being adjacent to two carbonyl groups, would be significantly deshielded. The methylene (B1212753) and methyl protons of the propionyl and pentanoate chains will exhibit characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling.
Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will show resonances for the carbonyl carbons, the ester carbonyl, the methoxy carbon, the α-carbon, and the carbons of the propionyl and pentanoate groups. The carbonyl carbons of the ketone and ester are the most deshielded, with expected chemical shifts in the range of 160-210 ppm. mdpi.com The methoxy carbon signal is typically found around 52 ppm. The remaining aliphatic carbons will appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Keto Form) in CDCl₃
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (Ester C=O) | - | ~168 |
| C2' (α-CH) | ~3.8 (CH) | ~60 |
| C3' (Keto C=O) | - | ~205 |
| C4' (CH₂) | ~2.6 (q) | ~35 |
| C5' (CH₃) | ~1.1 (t) | ~8 |
| C1'' (Propionyl C=O) | - | - |
| C2'' (Propionyl CH₂) | ~2.9 (q) | ~30 |
| C3'' (Propionyl CH₃) | ~1.2 (t) | ~13 |
| OCH₃ | ~3.7 (s) | ~52 |
Note: These are predicted values based on known data for similar β-keto esters and may vary from experimental values.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the propionyl group, and similarly for the pentanoate group, confirming their respective ethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the methoxy protons to the methoxy carbon. st-andrews.ac.uk
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1740-1750 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly lower wavenumber, around 1715-1725 cm⁻¹. The presence of two distinct C=O stretching frequencies would be a key indicator of the β-keto ester structure. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching of the ester group in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibrations are also observable in the Raman spectrum, though typically as weaker bands compared to IR. The C-C and C-H vibrations of the aliphatic chains would also be present.
The presence of the enol tautomer would lead to the appearance of a broad O-H stretching band in the IR spectrum (around 3200-3600 cm⁻¹) and a C=C stretching vibration (around 1600-1650 cm⁻¹), along with a shift in the carbonyl absorption.
Mass Spectrometry for Fragmentation Pattern Elucidation and Isotopic Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₄O₄, the expected molecular weight is 186.19 g/mol .
The fragmentation of β-keto esters upon electron ionization (EI) typically involves several characteristic pathways:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of the propionyl group (CH₃CH₂CO•) or the ethyl group from the pentanoate moiety.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a γ-hydrogen to a carbonyl oxygen followed by cleavage of the β-bond.
Loss of the Methoxy Group: Fragmentation can also occur at the ester functionality, leading to the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).
Isotopic studies, for instance, by labeling specific positions with stable isotopes like ¹³C or ²H, can be used to track the fragmentation pathways and provide more detailed structural information.
Chromatographic Methods (GC-MS, LC-MS) for Purity and Mixture Analysis in Synthetic Research
Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of synthesized this compound and for analyzing reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like β-keto esters. nih.govresearchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for identifying impurities and byproducts in a synthetic sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC. nih.govcreative-proteomics.comnih.gov For β-keto esters, reversed-phase HPLC is a common separation method. However, the presence of keto-enol tautomerism can sometimes lead to peak broadening or splitting. chromforum.org This can often be addressed by adjusting the mobile phase composition or temperature to favor one tautomer or to accelerate the interconversion. LC-MS is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. acs.org
Both GC-MS and LC-MS provide quantitative information, allowing for the determination of the purity of the target compound and the relative amounts of different components in a mixture.
Applications of Methyl 3 Oxo 2 Propionylpentanoate in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds
Theoretically, the bifunctional nature of Methyl 3-oxo-2-propionylpentanoate, possessing both a ketone and a methyl ester group flanking a reactive methylene (B1212753) group, makes it an ideal candidate for the synthesis of a variety of heterocyclic compounds. The presence of the propionyl group at the C2 position could offer unique steric and electronic properties to the resulting heterocycles.
Potential, yet undocumented, synthetic routes could include:
Pyrazoles and Isoxazoles: Condensation of the 1,3-dicarbonyl moiety with hydrazine (B178648) derivatives would be expected to yield pyrazoles. Similarly, reaction with hydroxylamine (B1172632) could theoretically produce isoxazoles. The propionyl substituent could influence the regioselectivity of these cyclization reactions.
Pyrimidines and Pyridones: Reactions with ureas, thioureas, or amidines could potentially lead to the formation of substituted pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals. Furthermore, cyclocondensation reactions with cyanoacetamide or other active methylene nitriles could pave the way for the synthesis of various pyridone derivatives.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The structural motifs that could be derived from this compound are prevalent in many biologically active molecules. While no specific examples directly utilizing this compound have been found, its potential as a precursor can be inferred.
The core scaffold could be elaborated through various synthetic transformations to access structures with potential therapeutic value. For instance, reduction of the keto group, followed by cyclization or further functionalization, could lead to novel chiral building blocks. The ester group provides a handle for amide formation, introducing further diversity and potential biological interactions.
Building Block for Polymer and Material Chemistry Applications
In the realm of materials science, dicarbonyl compounds are known to be valuable monomers and cross-linking agents. Although no polymers derived specifically from this compound are documented, its structure suggests potential applications.
Polyester and Polyamide Synthesis: The methyl ester functionality could be utilized in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The pendant propionyl-keto group could then be used for post-polymerization modification, allowing for the introduction of specific functionalities or for cross-linking the polymer chains.
Functional Polymers: The ketone group could also be a site for polymerization or grafting, leading to the creation of functional polymers with tailored properties for applications such as coatings, adhesives, or drug delivery systems.
Development of Novel Reagents and Ligands
The 1,3-dicarbonyl moiety is a classic chelating motif for metal ions. Therefore, this compound could serve as a precursor for the synthesis of novel ligands for catalysis or metal sequestration.
By reacting the compound with various amines or other nucleophiles, a wide array of Schiff base ligands could be synthesized. The electronic and steric properties of these ligands, and consequently their coordination behavior with different metals, could be fine-tuned by the presence of the propionyl group. Such ligands could find potential applications in asymmetric catalysis or as components of novel metal-organic frameworks (MOFs).
Future Directions and Emerging Research Avenues for β Keto Ester Derivatives
Sustainable Synthesis and Catalytic Innovation
The development of sustainable synthetic methods is a paramount goal in modern chemistry. For β-keto esters like Methyl 3-oxo-2-propionylpentanoate, future research is geared towards greener and more efficient catalytic systems. A significant area of focus is the replacement of traditional homogeneous acid catalysts, such as sulfuric and phosphoric acids, which can lead to environmental issues.
Recent innovations include the use of environmentally benign catalysts. Boron-based catalysts, for instance, are gaining traction due to their low toxicity and decomposition into boric acid. nih.gov Methylboronic acid has been employed for the transesterification of β-keto esters, offering a mild and environmentally friendly protocol. academindex.com The use of molecular sieves in conjunction with these catalysts can help drive the reaction to completion by removing alcohol byproducts. academindex.com
Enzymatic catalysis presents another promising avenue for the sustainable synthesis of β-keto esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. orientjchem.org This biocatalytic approach not only offers an environmentally safe route but also provides high yields and the potential for producing optically active β-keto esters, which are valuable building blocks in the synthesis of natural products. orientjchem.org
Furthermore, electrochemical methods are emerging as a sustainable alternative for the synthesis of β-keto ester derivatives. nih.gov These methods utilize simple electrons as oxidants, avoiding the need for stoichiometric metallic oxidants, and can be carried out in green solvents like acetone and water. nih.gov The table below summarizes some of the innovative catalytic approaches being explored for the synthesis of β-keto esters.
| Catalyst Type | Example | Key Advantages |
| Boron-based | Methylboronic Acid | Low toxicity, environmentally benign, reusable. |
| Enzymatic | Candida antarctica lipase B (CALB) | Mild, solvent-free conditions, high chemo- and stereoselectivity. |
| Electrochemical | Electron-mediated | Avoids stoichiometric oxidants, uses green solvents. |
| Heterogeneous | Borate and Zirconia | Selective, inexpensive, solvent-free conditions. nih.gov |
Advanced Spectroscopic Characterization
A deep understanding of the structural and electronic properties of β-keto esters is crucial for their application. Advanced spectroscopic techniques are pivotal in elucidating the fine details of these molecules, particularly their characteristic keto-enol tautomerism.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of β-keto esters in various solvents. rsc.org Proton (¹H) and Carbon-13 (¹³C) NMR can distinguish between the keto and enol forms. For instance, in the keto form of a β-keto ester, distinct signals for the methylene (B1212753) protons adjacent to the carbonyl groups are observed, whereas the enol form exhibits a characteristic vinyl proton signal and a hydroxyl proton signal, often broadened by hydrogen bonding. acs.org
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in β-keto esters. The keto tautomer shows two distinct carbonyl stretching frequencies, one for the ketone and one for the ester. In contrast, the enol form exhibits a characteristic C=C stretching vibration and a hydrogen-bonded O-H stretching band, along with a conjugated carbonyl stretch at a lower frequency. nih.gov The position and intensity of these bands can be influenced by solvent polarity and intramolecular hydrogen bonding. orientjchem.org
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of β-keto esters. The fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which can help in differentiating between isomers. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of these compounds. mdpi.com
X-ray crystallography offers the definitive method for determining the solid-state structure of β-keto esters. It can unambiguously identify whether the molecule exists in the keto or enol form in the crystalline state and provide precise bond lengths and angles. capes.gov.br This technique is particularly useful for understanding the influence of substituents on the preferred tautomeric form.
The following table highlights the key spectroscopic features used to characterize the tautomeric forms of β-keto esters:
| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |
| ¹H NMR | Signals for α-methylene protons. | Vinyl proton and enolic hydroxyl proton signals. |
| ¹³C NMR | Two distinct carbonyl carbon signals. | Signals for sp² carbons of the C=C bond and a conjugated carbonyl carbon. |
| FTIR | Two C=O stretching bands (ketone and ester). | C=C stretching, O-H stretching (hydrogen-bonded), and one conjugated C=O stretching band. |
| Mass Spectrometry | Characteristic fragmentation patterns including α-cleavage. | May show different fragmentation depending on the stability of the enol. |
Expanding Applications in Complex Molecule Synthesis
β-Keto esters are renowned for their utility as versatile building blocks in organic synthesis. nih.gov Their unique structure, containing both ketone and ester functionalities, allows for a wide range of chemical transformations, making them invaluable intermediates in the construction of complex molecular architectures. nih.gov
The presence of acidic α-protons makes β-keto esters excellent nucleophiles in their enolate form, facilitating reactions such as alkylations and aldol condensations. This reactivity is fundamental to the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis. nih.gov
Derivatives of β-keto esters are key intermediates in the total synthesis of numerous natural products. For example, they have been employed in the synthesis of paclitaxel and podophyllotoxin, both of which are potent anticancer agents. nih.gov The ability to introduce stereocenters through asymmetric reactions of β-keto esters further enhances their importance in the synthesis of chiral molecules. fiveable.me
Furthermore, β-keto esters are widely used in the synthesis of heterocyclic compounds. Through reactions with various dinucleophiles, they can be converted into a diverse array of five- and six-membered rings, such as furans, pyrroles, and pyrimidines. researchgate.net These heterocyclic motifs are prevalent in many pharmaceuticals and biologically active compounds.
Recent advancements have also focused on the use of β-keto esters in domino reactions, where multiple bond-forming events occur in a single synthetic operation. This approach significantly increases the efficiency of complex molecule synthesis by reducing the number of steps and purification procedures. The following table provides examples of complex molecules synthesized using β-keto ester intermediates.
| Class of Complex Molecule | Specific Example | Role of β-Keto Ester |
| Natural Products | Paclitaxel | Core structural component. academindex.com |
| Podophyllotoxin | Key building block. nih.gov | |
| (±)-Velloziolone | Central intermediate in the synthetic route. academindex.com | |
| Heterocyclic Compounds | Furans | Reactant in Feist-Benary furan synthesis. researchgate.net |
| Pyrroles | Precursor in Hantzsch-type pyrrole synthesis. researchgate.net | |
| Pharmaceutical Intermediates | α-Amino-β-keto esters | Building blocks for various pharmaceutically active products. acs.org |
Theoretical Insights into Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Theoretical studies offer deep insights into the electronic structure, reactivity, and selectivity of β-keto esters, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to study the keto-enol tautomerism of β-keto esters. rsc.org DFT calculations can accurately predict the relative stabilities of the keto and enol forms in the gas phase and in different solvents. orientjchem.org These studies have shown that polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. orientjchem.org
Theoretical models are also employed to elucidate reaction mechanisms involving β-keto esters. For instance, computational studies of the Claisen condensation can map out the energy profile of the reaction, identifying transition states and intermediates. libretexts.org This information is crucial for understanding the factors that control the rate and outcome of the reaction.
Furthermore, computational methods are becoming increasingly important in predicting the stereoselectivity of asymmetric reactions. nih.gov By modeling the transition states of reactions involving chiral catalysts, it is possible to rationalize the observed enantioselectivity and even predict the outcome of new reactions. This predictive power can significantly accelerate the development of new synthetic methodologies.
Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can be used to identify the most reactive sites within a β-keto ester molecule. nih.gov For example, these calculations can predict whether a nucleophile will preferentially attack the ketone or the ester carbonyl group, providing valuable insights for reaction design. nih.gov The table below outlines the applications of theoretical methods in the study of β-keto esters.
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Keto-enol tautomerism analysis. | Relative stabilities of tautomers in different environments. orientjchem.orgrsc.org |
| Transition State Theory | Elucidation of reaction mechanisms. | Energy barriers and geometries of transition states. |
| Molecular Docking | Studying enzyme-substrate interactions. | Understanding the basis of enantioselectivity in biocatalysis. nih.gov |
| Conceptual DFT | Reactivity and selectivity prediction. | Identification of electrophilic and nucleophilic sites. nih.gov |
Q & A
Q. What are the established synthetic routes for Methyl 3-oxo-2-propionylpentanoate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step pathways involving β-keto ester formation. For structurally similar compounds like Methyl 3-oxopentanoate (CAS 30414-53-0), a one-step synthesis from methyl bromoacetate and propionitrile is documented . However, the additional propionyl group in this compound likely requires sequential acylation or Claisen condensation. Key parameters include temperature control (e.g., 0–5°C for enolate formation) and anhydrous conditions to minimize hydrolysis. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.
Q. How can researchers characterize the physicochemical properties of this compound?
Standard methods include:
- Boiling Point/Volatility : Determined via differential scanning calorimetry (DSC) or capillary methods (similar to Methyl 3-oxopentanoate, which boils at 95–97°C under reduced pressure) .
- Solubility : Assessed in polar (water, methanol) and non-polar solvents (hexane, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. Methyl 3-oxopentanoate is slightly water-soluble but miscible with organic solvents .
- Stability : Monitor via accelerated stability studies (40°C/75% RH) and HPLC to detect decomposition products like free acids or enol tautomers .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- NMR Spectroscopy : H and C NMR to identify ketone (δ ~2.5–3.0 ppm), ester (δ ~3.6–3.8 ppm), and propionyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~186.1 for CHO).
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
Q. What safety protocols are essential for handling this compound?
Similar to related β-keto esters, this compound is flammable and irritant (Risk Code: 36/37/38). Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work under fume hoods to avoid inhalation.
- Emergency measures: Immediate rinsing with water for eye/skin contact (S26/S24/25) .
Advanced Research Questions
Q. How does the keto-enol tautomerism of this compound impact its reactivity in organic synthesis?
The β-keto ester moiety undergoes tautomerism, favoring enol formation in polar aprotic solvents. This enhances nucleophilicity, enabling Michael additions or alkylation reactions. Advanced studies should employ H NMR in DMSO-d to quantify enol content and correlate it with reaction outcomes (e.g., asymmetric catalysis efficiency) .
Q. What role does this compound play in synthesizing bioactive molecules?
As a pharmaceutical intermediate, it may serve as a precursor for prostaglandins or β-lactam antibiotics. For example, its β-keto ester group can undergo cyclization with amines to form heterocycles. Researchers should explore coupling reactions (e.g., with Grignard reagents) and monitor regioselectivity via LC-MS .
Q. How can researchers address discrepancies in reported stability data for β-keto esters like this compound?
Contradictions in decomposition rates may arise from impurities (e.g., residual acid catalysts) or storage conditions. Methodological solutions include:
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) can induce stereocontrol. Researchers should:
- Screen catalysts in model reactions (e.g., aldol additions).
- Use circular dichroism (CD) or chiral HPLC to determine enantiomeric excess (ee) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
